Product packaging for Decahydro-isoquinoline-1-carboxylic acid(Cat. No.:CAS No. 169390-26-5)

Decahydro-isoquinoline-1-carboxylic acid

Cat. No.: B066253
CAS No.: 169390-26-5
M. Wt: 183.25 g/mol
InChI Key: VVWUWTAURHNLGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Decahydro-isoquinoline-1-carboxylic acid is a sophisticated, rigid, chiral bicyclic amino acid derivative of significant value in pharmaceutical research and chemical biology. Its core structure incorporates a saturated isoquinoline scaffold, which imposes pronounced conformational constraints. This property makes it an exceptional building block for the design and synthesis of peptidomimetics, where it is used to stabilize specific secondary structures (e.g., beta-turns or polyproline helices) and enhance metabolic stability and bioavailability in bioactive peptide analogs. Researchers leverage this compound in medicinal chemistry programs to develop novel protease inhibitors, receptor ligands, and constrained peptides by replacing flexible amino acids to probe structure-activity relationships (SAR). The carboxylic acid functional group provides a standard handle for amide bond formation, facilitating its straightforward incorporation into complex molecular architectures via solid-phase peptide synthesis (SPPS) or solution-phase coupling techniques. As a key chiral synthon, it is instrumental in creating diverse compound libraries for high-throughput screening (HTS) against therapeutic targets in neurology, oncology, and infectious diseases. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H17NO2 B066253 Decahydro-isoquinoline-1-carboxylic acid CAS No. 169390-26-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2/c12-10(13)9-8-4-2-1-3-7(8)5-6-11-9/h7-9,11H,1-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVWUWTAURHNLGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)CCNC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60411890
Record name Decahydro-isoquinoline-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60411890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169390-26-5
Record name Decahydro-isoquinoline-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60411890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Decahydroisoquinoline 1 Carboxylic Acid and Analogs

Stereoselective Synthesis of the Decahydroisoquinoline (B1345475) Scaffold

The creation of the decahydroisoquinoline ring system with precise control over its stereochemistry is paramount for its application in drug discovery and development. Methodologies often focus on establishing the relative and absolute stereochemistry of the multiple chiral centers during the formation of the bicyclic core.

Catalytic Hydrogenation Strategies for Stereocontrol

Catalytic hydrogenation is a fundamental strategy for the synthesis of saturated nitrogen heterocycles from their aromatic precursors. In the context of decahydroisoquinolines, this typically involves the reduction of isoquinoline (B145761) or, more commonly, tetrahydroisoquinoline intermediates. The stereochemical outcome of the hydrogenation is highly dependent on the catalyst, solvent, and the substitution pattern of the substrate.

The hydrogenation of quinolines and isoquinolines can be challenging to control, but it is a direct path to the saturated core. nih.govdicp.ac.cn For instance, iridium-catalyzed hydrogenation has been used for N-heterocyclic compounds under mild conditions. nih.gov The complete reduction of the isoquinoline ring to the decahydroisoquinoline system often proceeds via a tetrahydroisoquinoline intermediate. The stereochemistry of the final product is determined during the reduction of the partially saturated carbocyclic ring. The choice of catalyst (e.g., platinum, palladium, rhodium, ruthenium) and reaction conditions can influence the facial selectivity of hydrogen addition, leading to different diastereomers.

Research has shown that cobalt-based catalysts can be effective for the partial transfer hydrogenation of quinolines to 1,2-dihydroquinolines, demonstrating the potential for controlled reduction steps. nih.gov For the synthesis of decahydroisoquinolines, heterogeneous catalysts like platinum oxide (PtO₂) or rhodium on alumina (B75360) (Rh/Al₂O₃) are often employed under high pressure and temperature to ensure complete saturation of both rings. Directing groups on the substrate can chelate to the metal catalyst, guiding hydrogen delivery from a specific face and thereby controlling the stereochemistry of the newly formed chiral centers.

Chiral Auxiliary and Asymmetric Synthesis Approaches

Chiral auxiliaries are temporarily incorporated into a molecule to direct a stereoselective transformation, after which they are removed. wikipedia.orgsigmaaldrich.com This strategy is highly effective for establishing absolute stereochemistry in the decahydroisoquinoline scaffold. researchgate.net

One prominent approach involves the use of chiral oxazolidinones, as pioneered by Evans. researchgate.netnih.govwilliams.edu An N-acyloxazolidinone can undergo a diastereoselective reaction, such as an alkylation or an aldol (B89426) reaction, to set a stereocenter. researchgate.netwilliams.edu This newly formed stereocenter can then influence subsequent cyclization reactions that form the heterocyclic ring. For example, a chiral auxiliary can be attached to a precursor that, after a series of steps, undergoes a Pictet-Spengler or Bischler-Napieralski type cyclization. The auxiliary biases the cyclization to favor one diastereomer, which upon reduction of the ring system and cleavage of the auxiliary, yields an enantiomerically enriched decahydroisoquinoline. organic-chemistry.org

Another powerful method employs chiral amino alcohols, such as (R)-phenylglycinol, as the source of chirality. nih.gov For instance, a diastereoselective synthesis of (+)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid was achieved using a chiral aminoacetaldehyde acetal (B89532) derived from (S)-phenylglycinol in a Petasis reaction, followed by a Pomeranz–Fritsch–Bobbitt cyclization. researchgate.net This strategy establishes the stereocenter at C-1, which can then direct the subsequent hydrogenation of the aromatic ring to form a specific diastereomer of the decahydroisoquinoline-1-carboxylic acid.

Table 1: Examples of Chiral Auxiliaries in Asymmetric Synthesis

Chiral Auxiliary Type of Reaction Controlled Typical Application
Evans Oxazolidinones Alkylation, Aldol Reactions Asymmetric C-C bond formation
Camphorsultam Diels-Alder, Alkylation Diastereoselective cycloadditions
Pseudoephedrine Amides Alkylation Synthesis of chiral carboxylic acids

Multicomponent Reactions in Decahydroisoquinoline Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all starting materials, offer a highly efficient route to complex heterocyclic systems. nih.govmdpi.comnih.gov Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly well-suited for generating molecular diversity. nih.govnih.gov

The Ugi four-component reaction (Ugi-4CR) involves an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide. nih.gov This reaction has been adapted for the synthesis of 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid derivatives. researchgate.net By employing a 3,4-dihydroisoquinoline (B110456) as the imine component, the Ugi reaction with an isocyanide and a carboxylic acid can directly furnish N-acylated-1,2-dihydroisoquinoline-1-carboxamides. researchgate.net These intermediates can then be catalytically hydrogenated to the corresponding decahydroisoquinoline derivatives. The use of chiral components (e.g., a chiral carboxylic acid or amine) can induce diastereoselectivity in the MCR, leading to enantiomerically enriched products.

While direct synthesis of the decahydroisoquinoline core via MCRs is less common, these reactions provide rapid access to highly functionalized tetrahydro- and dihydroisoquinoline intermediates that are ideal substrates for subsequent diastereoselective hydrogenation to the fully saturated ring system. researchgate.netrsc.org

Regioselective Functionalization and Derivatization

Once the decahydroisoquinoline scaffold is formed, the regioselective introduction of functional groups, especially the carboxylic acid moiety, is a critical step.

Introduction of Carboxylic Acid Moieties at C-1 and Other Positions

The introduction of a carboxylic acid group at the C-1 position transforms the decahydroisoquinoline scaffold into a cyclic α-amino acid analog. Several methods can achieve this functionalization. researchgate.net

One effective route involves the ozonolysis of an N-Boc-protected 1-propenyltetrahydroisoquinoline. researchgate.net The resulting aldehyde can be oxidized to the carboxylic acid. Subsequent hydrogenation of the remaining aromatic ring and deprotection yields the target decahydroisoquinoline-1-carboxylic acid. This method allows for the synthesis of either the (R) or (S) enantiomer depending on the stereochemistry of the starting material. researchgate.net

Alternatively, the Pomeranz–Fritsch–Bobbitt cyclization coupled with the Petasis reaction provides a direct route to 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acids. nih.govresearchgate.net In this sequence, a benzylamine (B48309) derivative reacts with glyoxylic acid and a boronic acid, followed by an acid-catalyzed cyclization and reduction, to form the tetrahydroisoquinoline-1-carboxylic acid core. This core can then be fully saturated via hydrogenation.

Functionalization at other positions, such as C-3, is also of significant interest. Syntheses of 6-oxodecahydroisoquinoline-3-carboxylates have been reported, demonstrating that carboxylic acid groups can be incorporated at various positions around the ring, often by starting with appropriately substituted precursors that undergo cyclization reactions. acs.org

Table 2: Methods for Introducing Carboxylic Acid Groups

Method Position of COOH Key Precursor Key Reaction
Ozonolysis C-1 1-Propenyl-THIQ Ozonolysis, Oxidation
Petasis/P-F-B C-1 Benzylamine, Glyoxylic Acid Petasis Reaction, Cyclization
Diels-Alder C-3, C-4 Dienes and Dienophiles Cycloaddition, Ring Transformation

Synthetic Routes to Substituted Decahydroisoquinoline Carboxylic Acids

The synthesis of substituted decahydroisoquinoline carboxylic acids allows for the fine-tuning of the molecule's properties for various applications. Substituents can be introduced either by using substituted starting materials or by functionalizing the pre-formed decahydroisoquinoline ring.

Microwave-assisted protocols for classic reactions like the Bischler-Napieralski and Pictet-Spengler cyclizations have accelerated the synthesis of substituted dihydro- and tetrahydroisoquinoline libraries. organic-chemistry.org These intermediates serve as versatile platforms for further elaboration. For example, starting with a substituted phenylethylamine in a Pictet-Spengler reaction will result in a tetrahydroisoquinoline with substituents on the benzene (B151609) ring portion. Subsequent hydrogenation affords the corresponding substituted decahydroisoquinoline.

Palladium-catalyzed cross-coupling reactions are powerful tools for introducing substituents. organic-chemistry.org For example, a bromo-substituted isoquinolinone can undergo Suzuki or other cross-coupling reactions to introduce aryl or alkyl groups. rsc.org The resulting substituted isoquinolinone can be converted to a substituted decahydroisoquinoline carboxylic acid through a series of reduction and functional group manipulation steps. The synthesis of 6-(tetrazolylalkyl)-substituted decahydroisoquinoline-3-carboxylic acids highlights the development of complex derivatives for specific biological targets, in this case, as AMPA receptor antagonists. acs.org

Novel Synthetic Route Development and Optimization

The synthesis of complex saturated heterocyclic systems such as decahydro-isoquinoline-1-carboxylic acid presents significant challenges in modern organic chemistry. While specific, optimized routes for this exact molecule are not extensively detailed in peer-reviewed literature, the development of its core structure relies on established and emerging methodologies for isoquinoline synthesis and reduction. Optimization focuses on improving the efficiency of constructing the initial isoquinoline or tetrahydroisoquinoline scaffold and the subsequent exhaustive hydrogenation required to achieve the fully saturated decahydro- state.

Efficiency and Scalability in Laboratory and Industrial Synthesis

Key approaches to the synthesis of the precursor and its subsequent reduction include:

The Pictet-Spengler Reaction: This is a foundational method for creating the THIQ skeleton, involving the condensation of a β-arylethylamine with an aldehyde. numberanalytics.com The efficiency of this reaction is highly dependent on factors such as temperature, solvent, and the choice of an acidic catalyst. numberanalytics.comresearchgate.net Optimizing this initial step is critical for an efficient multi-step sequence.

Catalytic Hydrogenation: This is the most direct method for reducing the aromatic rings. acs.org The process often requires high pressures and temperatures, but recent research has focused on developing more efficient catalysts that operate under milder conditions. Various transition-metal catalysts have been explored for the hydrogenation of isoquinolines, each with distinct advantages regarding efficiency, selectivity, and cost. For instance, iron-based catalysts are being developed as a cost-effective and more sustainable alternative to those based on precious metals like iridium and rhodium. nih.gov The choice of catalyst, ligand, and solvent system is critical for preventing catalyst poisoning by the nitrogen atom and achieving complete saturation. dicp.ac.cn

The scalability of these processes faces several hurdles. High-pressure hydrogenation reactions require specialized industrial reactors, and the cost of precious metal catalysts can be prohibitive for large-scale production. Furthermore, achieving high diastereoselectivity during the reduction of substituted isoquinolines is a significant challenge that must be addressed to avoid costly purification steps. The development of robust, recyclable, and highly active catalysts, particularly those based on earth-abundant metals, is a key area of research for enhancing the industrial viability of decahydroisoquinoline synthesis. nih.gov

Catalyst SystemSubstrate TypeTypical ConditionsYield/EfficiencyReference
Copper(II) trifluoromethanesulfonate IsoquinolinesDichloroethane, 24h79-85% acs.org
Iron-based (pyrolyzed) Quinolines/Isoquinolones4-5 MPa H₂, 130-150 °C, iPrOH/H₂OGood to excellent yields (up to 95%) nih.gov
Iridium-based (e.g., [{IrCl(cod)}₂]/Ligand) Isoquinolinium SaltsTHF, Li₂CO₃, H₂Good conversion, moderate to good enantioselectivity dicp.ac.cn
Rhodium-based (with chiral ligand) Isoquinolines (with acid)Requires Brønsted acid co-catalystHigh reactivity and enantioselectivity researchgate.net
Molybdenum (Mo(PMe₃)₄H₄) Isoquinoline~80 atm H₂, 110 °C, Cyclohexane (B81311)Low turnover (24) acs.org

Green Chemistry Principles in Decahydroisoquinoline Synthesis

The application of green chemistry principles to the synthesis of decahydroisoquinolines aims to reduce the environmental impact by minimizing waste, reducing energy consumption, and using less hazardous materials. numberanalytics.com This is particularly relevant for multi-step syntheses and catalytic processes common in heterocyclic chemistry. rasayanjournal.co.inresearchgate.net

Key green chemistry considerations include:

Catalysis over Stoichiometric Reagents (Principle 9): The use of catalytic hydrogenation is inherently greener than stoichiometric reducing agents, which are used in large quantities and generate significant waste. The development of highly efficient catalysts, even in small amounts, improves the atom economy and reduces the environmental footprint. numberanalytics.com The use of catalysts derived from abundant metals like iron is a significant step toward sustainability. nih.gov

Atom Economy (Principle 2): Hydrogenation reactions are highly atom-economical, as the majority of reactant atoms (from the substrate and hydrogen gas) are incorporated into the final product. rsc.org This contrasts with classical synthetic methods that may involve protecting groups or generate stoichiometric byproducts, leading to more waste.

Energy Efficiency (Principle 6): A major goal in modern catalysis is to design systems that operate under mild conditions (lower temperatures and pressures). numberanalytics.com Catalysts that can efficiently hydrogenate the stable isoquinoline ring without requiring high energy input contribute significantly to a greener process. acs.orgnih.gov

Safer Solvents and Reaction Conditions (Principle 5): Research efforts include screening for less hazardous solvents or developing solvent-free reaction conditions. numberanalytics.comresearchgate.net For example, some catalytic hydrogenations have been optimized in mixed aqueous-organic solvent systems, reducing the reliance on volatile organic compounds. nih.gov The use of water as a solvent in certain steps, where feasible, represents a significant green advancement. nih.gov

Green Chemistry PrincipleApplication in Decahydroisoquinoline Synthesis
1. Prevention Designing syntheses to minimize byproduct formation from the outset.
2. Atom Economy Employing addition reactions like catalytic hydrogenation, which incorporate all reactant atoms into the product.
5. Safer Solvents & Auxiliaries Utilizing water or recyclable solvents; minimizing the use of hazardous reagents. nih.govnih.gov
6. Design for Energy Efficiency Developing catalysts that function effectively at lower temperatures and pressures. nih.gov
7. Use of Renewable Feedstocks Exploring bio-based starting materials for the synthesis of the initial amine and aldehyde precursors.
9. Catalysis Using highly efficient and recyclable catalysts (e.g., heterogeneous iron catalysts) instead of stoichiometric reagents. nih.gov

Conformational Analysis and Stereochemical Control in Decahydro Isoquinoline 1 Carboxylic Acid Systems

Conformational Preferences and Dynamics of Decahydroisoquinoline (B1345475) Ring Systems

In the trans-fused isomer, the two rings are locked in a rigid chair-chair conformation, resulting in a relatively planar and conformationally restricted structure. Conversely, the cis-fused isomer is more flexible and can exist in equilibrium between two principal chair-chair conformers, often referred to as the 'O-inside' and 'N-inside' conformers, through a process of ring inversion. The terms 'O-inside' and 'N-inside' refer to the orientation of the heteroatom (in this case, nitrogen) relative to the concave face of the bicyclic system.

Studies on the parent cis-decahydroisoquinoline have shown that the conformational equilibrium is influenced by the steric and electronic properties of substituents on the ring system. The presence of a carboxylic acid group at the C-1 position introduces additional complexity to the conformational landscape. The preferred conformation will seek to minimize steric interactions involving the carboxylic acid group, while also considering potential intramolecular hydrogen bonding interactions between the carboxylic acid and the nitrogen atom of the piperidine (B6355638) ring. The equilibrium between different conformers is a dynamic process, and the relative populations of each conformer can be influenced by factors such as solvent polarity and temperature.

Influence of Stereoisomerism on Molecular Recognition and Binding

The three-dimensional arrangement of atoms, or stereoisomerism, is a critical determinant of a molecule's ability to interact with biological targets such as receptors and enzymes. For decahydro-isoquinoline-1-carboxylic acid, the presence of multiple chiral centers gives rise to a number of possible stereoisomers. Each of these isomers possesses a unique spatial arrangement of the carboxylic acid group and other substituents, which profoundly impacts its molecular recognition properties.

The precise orientation of the carboxylic acid group at the C-1 position, as dictated by the stereochemistry of the chiral centers, is particularly important for binding to target proteins. Carboxylic acid moieties are common pharmacophoric features, often participating in crucial hydrogen bonding or ionic interactions within a receptor's binding site. Therefore, even subtle changes in the position and orientation of this group, as seen between different stereoisomers, can lead to significant differences in binding affinity and biological activity.

Research on related decahydroisoquinoline-3-carboxylic acid derivatives has provided valuable insights into the role of stereochemistry in molecular recognition. Studies on antagonists of the 2-amino-3-(5-methyl-3-hydroxyisoxazol-4-yl)propanoic acid (AMPA) receptor, a subtype of ionotropic glutamate (B1630785) receptors, have demonstrated a high degree of stereoselectivity. In this series of compounds, the (3S,4aR,6R,8aR) stereoisomer was identified as a potent and selective AMPA antagonist. nih.gov Notably, when the carboxylic acid group was moved from the C-3 to the C-1 position in this optimal stereochemical arrangement, the resulting analog was found to be inactive. nih.gov This finding underscores the critical importance of the carboxylic acid's position, as determined by the underlying stereochemistry, for effective molecular recognition and binding at the AMPA receptor. The specific spatial relationship between the carboxylic acid and other parts of the decahydroisoquinoline scaffold is essential for productive interaction with the receptor's binding pocket. Further exploration of the absolute stereochemical preferences in this class of compounds has reinforced the idea that a precise three-dimensional structure is necessary for potent biological activity. nih.gov

Spectroscopic and Computational Approaches to Conformational Elucidation

A comprehensive understanding of the conformational preferences of this compound requires the use of a combination of spectroscopic and computational techniques. These methods provide valuable information about the molecule's three-dimensional structure in different states (solid, solution) and offer insights into its dynamic behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the stereochemistry and conformational features of molecules in solution. For this compound, ¹H and ¹³C NMR spectroscopy can provide a wealth of information. The chemical shifts of protons and carbons are sensitive to their local electronic environment, which is influenced by the molecule's conformation.

Key NMR parameters used in the stereochemical and conformational analysis of decahydroisoquinoline systems include:

NMR ParameterInformation Provided
Chemical Shifts (δ)Provides information about the electronic environment of each nucleus, which is influenced by the overall molecular geometry and the orientation of nearby functional groups. Protons in axial versus equatorial positions typically have different chemical shifts.
Coupling Constants (J)The magnitude of the coupling constant between two protons is dependent on the dihedral angle between them, as described by the Karplus equation. This allows for the determination of the relative stereochemistry of substituents and the conformation of the rings. For example, a large J-value between two vicinal protons on a cyclohexane (B81311) ring is indicative of a trans-diaxial relationship.
Nuclear Overhauser Effect (NOE)NOE is observed between protons that are close in space, regardless of whether they are connected through bonds. The intensity of the NOE is inversely proportional to the sixth power of the distance between the protons, making it a very sensitive probe of internuclear distances and a powerful tool for determining stereochemistry and conformation.

Studies on isomers of the related decahydroisoquinoline-3(S)-carboxylic acid have successfully employed NMR spectroscopy to elucidate their stereochemistry and conformations. rsc.org By analyzing the coupling constants and NOE data, it was possible to distinguish between cis and trans-fused isomers and to determine the preferred conformations of the piperidine and cyclohexane rings. Similar approaches can be applied to the stereoisomers of this compound to determine their solution-state structures.

X-ray Crystallography in Elucidating Solid-State Conformations

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed map of electron density can be generated, from which the precise positions of all atoms in the molecule can be determined. This provides unambiguous information about bond lengths, bond angles, and torsional angles, revealing the molecule's conformation in the crystalline lattice.

For this compound, an X-ray crystal structure would provide invaluable information on:

Structural InformationSignificance
Absolute StereochemistryConfirms the absolute configuration of each chiral center in the molecule.
Ring ConformationDetermines whether the rings adopt chair, boat, or twist-boat conformations and the nature of the ring fusion (cis or trans).
Substituent OrientationShows the axial or equatorial orientation of the carboxylic acid group and any other substituents.
Intramolecular and Intermolecular InteractionsReveals the presence of hydrogen bonds and other non-covalent interactions that stabilize the crystal lattice.

Molecular Mechanics and Molecular Dynamics Simulations for Solution Conformations

Computational methods, such as molecular mechanics and molecular dynamics simulations, are powerful tools for exploring the conformational landscape of flexible molecules like this compound in solution. These methods can provide insights into the relative energies of different conformers and the dynamic processes that govern their interconversion.

Molecular Mechanics calculations use a classical force field to estimate the potential energy of a molecule as a function of its geometry. By systematically varying the torsional angles of rotatable bonds, it is possible to generate a potential energy surface and identify the low-energy conformations of the molecule. This approach can be used to predict the most stable conformers and their relative populations.

Molecular Dynamics (MD) simulations , on the other hand, simulate the movement of atoms in a molecule over time by solving Newton's equations of motion. This provides a dynamic picture of the molecule's behavior in a simulated solvent environment. MD simulations can be used to:

Explore the conformational space accessible to the molecule at a given temperature.

Identify the most populated conformational states.

Study the pathways and time scales of conformational transitions.

Analyze the influence of solvent on conformational preferences.

Molecular modeling studies have been successfully applied to investigate the recognition profiles of quinoline (B57606) derivatives at their biological targets. researchgate.net For this compound, a combination of molecular mechanics and molecular dynamics simulations could be used to build and refine models of its different stereoisomers, predict their preferred solution-state conformations, and rationalize their differential binding to biological receptors. These computational approaches are particularly valuable when experimental data is limited and can guide the design of new analogs with improved properties.

Pharmacological Profiling and Biological Evaluation of Decahydro Isoquinoline 1 Carboxylic Acid Derivatives

Ligand-Gated Ion Channel Modulation

Decahydro-isoquinoline-1-carboxylic acid derivatives have been extensively studied for their ability to modulate the function of ionotropic glutamate (B1630785) receptors, namely the NMDA, AMPA, and Kainate receptors. These receptors are crucial for synaptic plasticity, learning, and memory.

Derivatives of this compound have been identified as potent antagonists of the N-methyl-D-aspartate (NMDA) receptor. Research has shown that these compounds can selectively inhibit NMDA receptor activity. For instance, certain 6-substituted decahydroisoquinoline-3-carboxylic acids have demonstrated high affinity and selectivity for the NMDA receptor in both in vitro receptor binding assays and cortical wedge preparations. nih.govnih.gov Specifically, compounds such as (3S,4aR,6S,8aR)-6-((1H-tetrazol-5-yl)methyl)-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylic acid and (3S,4aR,6S,8aR)-6-(phosphonomethyl)-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylic acid are notable for their potent and selective NMDA antagonist properties. nih.gov

While the primary mechanism of action identified for this compound derivatives is competitive antagonism at the glutamate binding site, the concept of allosteric modulation is a critical area of research for NMDA receptors. nih.govnih.gov Allosteric modulators bind to a site on the receptor that is distinct from the agonist-binding site, and can either enhance (positive allosteric modulators, or PAMs) or reduce (negative allosteric modulators, or NAMs) the receptor's response to the agonist. nih.govelifesciences.orgnih.gov This mechanism offers the potential for more subtle and fine-tuned regulation of receptor activity compared to direct antagonism. While specific evidence for allosteric modulation by this compound derivatives is not prominent in the current literature, the development of novel NAMs for the NMDA receptor is an active area of investigation for therapeutic applications in conditions associated with NMDA receptor over-activation, such as epilepsy and neurodegenerative diseases. nih.govnih.gov

In addition to their effects on NMDA receptors, this compound derivatives have been characterized as potent antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. nih.govnih.gov One notable example is (3S,4aR, 6R,8aR)-6-(2-(1H-tetrazol-5-yl)ethyl)- 1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylic acid, which has been identified as a potent, selective, and systemically active AMPA antagonist. nih.gov Structure-activity relationship studies have revealed that the stereochemistry of the decahydroisoquinoline (B1345475) ring and the nature of the substituent at the 6-position are critical for potent AMPA receptor antagonism. nih.gov

Similar to NMDA receptors, allosteric modulation is a key mechanism for regulating AMPA receptor function. Negative allosteric modulators (NAMs) of AMPA receptors, which are non-competitive antagonists, have shown therapeutic potential as neuroprotective agents. nih.govnih.gov For instance, the noncompetitive AMPA/KA receptor antagonist GYKI 52466 has been shown to be reversed by the positive modulator cyclothiazide, a characteristic of allosteric interaction. nih.gov While this compound derivatives primarily act as competitive antagonists, the exploration of allosteric binding sites on AMPA receptors remains a significant avenue for the development of novel therapeutics with potentially improved side-effect profiles.

This compound derivatives also exhibit antagonist activity at Kainate receptors (KARs), a subclass of ionotropic glutamate receptors involved in both excitatory and inhibitory neurotransmission. nih.gov These compounds have shown a degree of selectivity for specific kainate receptor subunits, particularly GluK1 and GluK5. For example, the compound LY466195, a decahydroisoquinoline derivative, is a potent and selective competitive antagonist of GLUK5-containing KARs. nih.gov Functional characterization has shown that these antagonists can inhibit kainate-induced currents in dorsal root ganglion neurons. nih.gov The selectivity of these compounds for specific kainate receptor subtypes is of significant interest, as it may allow for more targeted therapeutic interventions with fewer off-target effects. The development of antagonists with high affinity for GluK1-containing receptors is being explored for the treatment of pain and migraine. nih.gov

The pharmacological profile of this compound derivatives has been extensively characterized through in vitro receptor binding assays and displacement studies. These studies typically utilize radiolabeled ligands that are selective for NMDA, AMPA, and kainate receptors to determine the binding affinity of the test compounds. nih.govnih.govnih.govnih.gov For example, the ability of these derivatives to displace radioligands such as [3H]CGS 19755 for NMDA receptors and [3H]AMPA for AMPA receptors has been used to quantify their binding affinities, often expressed as IC50 values (the concentration of the compound that inhibits 50% of the specific binding of the radioligand). nih.govnih.govnih.gov These assays have been crucial in establishing the potency and selectivity of various derivatives, guiding the selection of lead compounds for further development. nih.govnih.gov The data from these studies have consistently shown that specific stereoisomers of this compound derivatives exhibit significantly higher affinity for their target receptors, highlighting the importance of stereochemistry in their pharmacological activity. nih.gov

CompoundTarget ReceptorBinding AssayIC50 (nM)
Compound 31aNMDA[3H]CGS19755 displacement55 +/- 14
Compound 32aNMDA[3H]CGS19755 displacement856 +/- 136
LY326325AMPA/KA45Ca2+ uptake inhibition(concentration-dependent)
LY466195GluK5Kainate-induced current antagonism45 +/- 11

Electrophysiological studies have provided further insight into the functional antagonism of glutamate receptors by this compound derivatives. Techniques such as whole-cell patch-clamp recordings from cultured neurons or cells expressing specific receptor subtypes are used to measure the effects of these compounds on ion channel function. nih.gov These studies have confirmed that this compound derivatives can inhibit the depolarizations induced by NMDA, AMPA, and kainic acid. nih.govnih.gov For instance, the kinetics of action of some of these antagonists have been measured under voltage clamp in mouse hippocampal neurons, providing estimates of their association and dissociation rate constants. nih.gov These electrophysiological data are essential for understanding the mechanism of action of these compounds at the molecular level and for correlating their binding affinities with their functional effects on receptor activity.

Therapeutic Potential in Neurological Disorders

The ability of this compound derivatives to antagonize glutamate receptors suggests their therapeutic potential in a range of neurological disorders characterized by excessive excitatory neurotransmission and excitotoxicity. nih.govelifesciences.orgnih.gov There is a substantial body of evidence supporting the use of NMDA receptor antagonists as cerebroprotective agents in both acute and chronic neurodegenerative disorders. nih.govnih.gov

One of the most promising applications is in the treatment of ischemic stroke, where excessive glutamate release leads to neuronal cell death. elifesciences.orgnih.govmdpi.com Studies have shown that selective, competitive AMPA receptor antagonists from the decahydroisoquinoline class can provide neuroprotection in models of focal ischemia. elifesciences.org For example, the compound LY 215490 demonstrated a reduction in the volume of hemispheric and cortical ischemic damage in a rat model of permanent middle cerebral artery occlusion. elifesciences.org

Furthermore, the anticonvulsant properties of these compounds make them potential candidates for the treatment of epilepsy. researchgate.netresearchgate.net By blocking the excessive activation of glutamate receptors that underlies seizure activity, these derivatives could offer a novel therapeutic approach for seizure control. The subtype selectivity of some of these compounds, particularly for specific kainate receptor subunits, may also be beneficial in treating certain types of pain, including neuropathic pain and migraine. nih.gov The ongoing research into the neuroprotective effects of isoquinoline (B145761) alkaloids further supports the potential of this class of compounds in mitigating neuronal damage in various neurodegenerative conditions. nih.gov

Broader Biological Activities

Beyond the central nervous system, the decahydro-isoquinoline scaffold has been explored for a wide range of other biological activities, demonstrating its versatility in drug design.

The development of novel chemotherapeutic agents with improved efficacy and selectivity is a primary goal in cancer research. Various derivatives of the broader isoquinoline and quinoline (B57606) families have demonstrated significant antiproliferative and antitumor activities.

For instance, certain quinoline-carboxylic acid derivatives have shown selective cytotoxicity against human cancer cell lines. In studies, quinoline-2-carboxylic acid, quinoline-3-carboxylic acid, and quinoline-4-carboxylic acid displayed remarkable growth inhibition capacities against the mammary cancer cell line MCF7. dovepress.com Quinoline-2-carboxylic acid also showed significant cytotoxicity against the cervical cancer cell line HeLa. dovepress.com Furthermore, isoquinoline-1-carboxaldehyde thiosemicarbazones have been synthesized and evaluated for antineoplastic activity, with compounds like 4-aminoisoquinoline-1-carboxaldehyde thiosemicarbazone showing significant efficacy against L1210 leukemia in mice. nih.gov These studies underscore the potential of the isoquinoline-carboxylic acid framework as a basis for the design of new anticancer agents.

Antiproliferative Activity of Isoquinoline/Quinoline Carboxylic Acid Derivatives
Compound ClassSpecific Derivative(s)Cancer Cell LineObserved EffectReference
Quinoline Carboxylic AcidsQuinoline-2-carboxylic acid, Quinoline-3-carboxylic acid, Quinoline-4-carboxylic acidMCF7 (Mammary)Remarkable growth inhibition dovepress.com
Quinoline Carboxylic AcidsQuinoline-2-carboxylic acidHeLa (Cervical)Significant cytotoxicity dovepress.com
Isoquinoline-1-carboxaldehyde Thiosemicarbazones4-aminoisoquinoline-1-carboxaldehyde thiosemicarbazoneL1210 Leukemia (in vivo)Significant antineoplastic activity nih.gov

The isoquinoline scaffold is a key component of many natural and synthetic compounds with a broad spectrum of antimicrobial and antiviral activities. biointerfaceresearch.com The structural diversity of isoquinoline derivatives allows for the development of agents targeting various pathogens.

In the context of antiviral research, derivatives of decahydroisoquinoline have shown promise. Specifically, novel tetrahydroisoquinoline-3-carboxamide derivatives have been designed and synthesized as Ebola virus entry inhibitors. nih.gov One compound, designated Hu7, demonstrated antiviral activity with markedly reduced cytotoxicity, making it a potential lead for further drug development. nih.gov The tetrahydroisoquinoline core has also been identified as a target structure in the development of anti-HIV therapeutics.

Furthermore, a wide variety of functionalized 1,2,3,4-tetrahydroisoquinolines (THIQs) have been synthesized and evaluated for bactericidal and fungicidal activities. Many of these compounds exhibited high and broad-range bactericidal activity. nih.gov For example, halogenated phenyl and phenethyl carbamate (B1207046) derivatives of THIQ showed remarkable bactericidal effects. nih.gov This broad antimicrobial potential highlights the utility of the isoquinoline framework in addressing infectious diseases.

The ability of decahydro-isoquinoline derivatives to act as modulators of various enzymes and receptors is a cornerstone of their pharmacological profile. Their rigid, conformationally constrained structure makes them ideal candidates for achieving high affinity and selectivity for specific biological targets.

The most extensively studied activity in this area is the antagonism of excitatory amino acid (EAA) receptors by decahydroisoquinoline-3-carboxylic acids. These compounds have been identified as potent and selective antagonists of both NMDA and AMPA receptors. The specific stereochemistry of these molecules plays a crucial role in their binding and antagonist activity. In contrast, research has shown that the C-1 carboxy analog of a potent decahydroisoquinoline-3-carboxylic acid AMPA antagonist is inactive, demonstrating that the position of the carboxylic acid is a critical determinant of activity at this receptor.

Beyond EAA receptors, related quinoline-carboxamide derivatives have been developed as potent and selective ligands for other receptors, such as the cannabinoid receptor 2 (CB2). The modulation of the CB2 receptor is an attractive therapeutic strategy for various conditions due to its role in physiopathological processes.

Receptor Modulator Functions of Decahydro-isoquinoline Derivatives and Related Compounds
Compound SeriesTarget ReceptorActivityKey FindingReference
Decahydroisoquinoline-3-carboxylic acidsNMDA ReceptorAntagonistPotent and selective antagonists with neuroprotective potential.
Decahydroisoquinoline-3-carboxylic acidsAMPA ReceptorAntagonistPotent and selective antagonists.
Decahydroisoquinoline-1-carboxylic acidsAMPA ReceptorInactivePosition of the carboxylic acid group is critical for activity.
Quinoline-carboxamidesCannabinoid Receptor 2 (CB2)Ligands (Agonists/Inverse Agonists)Scaffold is suitable for developing selective CB2 modulators.

Based on a thorough review of publicly available scientific literature, there is insufficient specific data concerning the structure-activity relationships and ligand design principles for the chemical compound “this compound” to fully address the detailed outline provided. Research and publications in this area predominantly focus on other isomers, such as decahydroisoquinoline-3-carboxylic acid, or the unsaturated analog, tetrahydroisoquinoline-1-carboxylic acid.

Consequently, constructing a detailed, scientifically accurate article that strictly adheres to the requested subsections for this compound is not feasible without resorting to speculation or incorrectly applying data from related but distinct molecules. An article built on such a basis would not meet the required standards of scientific accuracy.

Therefore, the requested article cannot be generated at this time due to the lack of specific research data for the target compound.

Structure Activity Relationship Sar and Ligand Design Principles

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that relate the chemical structure of a compound to its biological activity. While specific QSAR studies focusing exclusively on decahydro-isoquinoline-1-carboxylic acid are not extensively documented in publicly available literature, research on the closely related, partially saturated 1,2,3,4-tetrahydroisoquinoline (THIQ) framework provides valuable insights into the application of these methods. These studies help to identify key molecular descriptors that influence the biological activity of these scaffolds, guiding the design of more potent and selective analogs.

One notable QSAR analysis investigated the tumor-specificity of a series of 38 1,2,3,4-tetrahydroisoquinoline derivatives. nih.goviiarjournals.org This study aimed to identify physicochemical properties that correlate with a compound's ability to selectively target tumor cells over normal cells. The tumor specificity was quantified using an index derived from the 50% cytotoxic concentration (CC₅₀) values against human oral squamous cell carcinoma cell lines and normal human oral cells (gingival fibroblast, pulp cell, and periodontal ligament fibroblast). nih.goviiarjournals.org

The researchers calculated 17 different chemical descriptors for each of the 38 compounds using semi-empirical molecular-orbital methods. These descriptors included properties related to molecular size, shape, and electronic characteristics. Through linear regression and artificial neural network analyses, the study sought to establish a correlation between these descriptors and the calculated tumor-specificity index. nih.gov

The analysis revealed that the water-accessible surface area (A(H₂O)) had the highest correlation with tumor specificity. nih.gov This suggests that the way a molecule presents itself and interacts with an aqueous environment is a critical factor in its selective cytotoxicity. Other descriptors related to molecular geometry and electronic properties also contributed to the QSAR model, highlighting the multifaceted nature of the structure-activity relationship for this class of compounds. nih.gov

The findings from such QSAR studies are instrumental in ligand design. By understanding which molecular properties enhance tumor specificity, medicinal chemists can rationally modify the tetrahydroisoquinoline scaffold to design new compounds with improved therapeutic potential. For instance, modifications that alter the water-accessible surface area in a favorable way could lead to analogs with greater selectivity for cancer cells.

The data from this study, including the specific compounds and their measured cytotoxicities, provides a concrete foundation for building and refining QSAR models.

Research Findings on Tetrahydroisoquinoline Derivatives

Below is a summary of the cytotoxicity data for a selection of 1,2,3,4-tetrahydroisoquinoline derivatives against normal and tumor cell lines, which formed the basis for the QSAR analysis. iiarjournals.org

pCC₅₀ is the negative logarithm of the 50% cytotoxic concentration (CC₅₀). A higher pCC₅₀ value indicates greater cytotoxicity. The Tumor-Specificity Index is calculated as (T-N)/(T+N), where T is the average pCC₅₀ for tumor cells and N is the average pCC₅₀ for normal cells. nih.gov

Applications in Medicinal Chemistry and Drug Discovery Platforms

Decahydroisoquinoline-1-carboxylic Acid as a Privileged Scaffold

The isoquinoline (B145761) core is widely recognized as a "privileged scaffold" in medicinal chemistry, attributed to its presence in a multitude of natural products and synthetic compounds with diverse and significant biological activities. rsc.orgresearchgate.net This structural motif serves as a versatile framework for the development of therapeutic agents targeting a wide array of diseases, including cancer, neurological disorders, and infectious diseases. rsc.orgresearchgate.net The concept of a privileged scaffold implies that a particular molecular structure is capable of binding to multiple biological targets, thereby offering a rich starting point for drug discovery campaigns.

While the broader class of isoquinolines and their partially saturated derivatives, such as tetrahydroisoquinolines, are well-established privileged structures, the fully saturated decahydroisoquinoline (B1345475) system represents a more three-dimensional and conformationally constrained variant. rsc.orgnih.gov This rigid bicyclic structure is of particular interest in modern drug design as it allows for a more precise spatial arrangement of functional groups, which can lead to enhanced potency and selectivity for a specific biological target.

The utility of the decahydroisoquinoline scaffold has been demonstrated in the rational design of novel, non-peptide inhibitors. For instance, a novel inhibitor for the severe acute respiratory syndrome (SARS) chymotrypsin-like protease (3CLpro) was designed based on the decahydroisoquinoline scaffold. nih.gov In this design, the scaffold was used to connect key pharmacophoric elements, demonstrating its potential as a foundational structure for creating potent and selective inhibitors for challenging targets. nih.gov The inherent structural diversity and synthetic tractability of the decahydroisoquinoline framework make it a valuable component in the medicinal chemist's toolkit for the construction of novel therapeutic agents. rsc.org

Rational Design of Peptide Mimetics and Transition-State Analogs

The rigid, bicyclic structure of decahydroisoquinoline-1-carboxylic acid makes it an attractive scaffold for the rational design of peptide mimetics. Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved pharmacological properties, such as enhanced stability to enzymatic degradation and better oral bioavailability. mdpi.commdpi.com The constrained conformation of the decahydroisoquinoline ring system can be exploited to mimic the secondary structures of peptides, such as β-turns, which are often involved in protein-protein interactions. mdpi.com

A notable example of the rational design of a peptide mimetic using the decahydroisoquinoline scaffold is in the development of inhibitors for the SARS 3CL protease. nih.gov In this work, the decahydroisoquinoline framework was specifically designed to connect the P1 and P2 side chains of a peptide substrate, effectively mimicking the peptide backbone. nih.gov This design allowed for the precise positioning of the key interacting moieties, the P1 site imidazole (B134444) and the active site functional aldehyde, into the respective S1 and S2 pockets of the enzyme. nih.gov X-ray crystallographic studies confirmed that the decahydroisoquinoline scaffold was inserted into the large S2 pocket, demonstrating the success of this rational design approach. nih.gov This study highlights the potential of the decahydroisoquinoline scaffold to serve as a platform for creating novel, non-peptidic inhibitors that can effectively mimic the binding of natural peptide substrates.

While the application of decahydroisoquinoline-1-carboxylic acid as a transition-state analog is less specifically documented in the reviewed literature, the principles of transition-state mimicry are a cornerstone of rational drug design. Transition-state analogs are stable molecules that are designed to resemble the unstable transition state of an enzyme-catalyzed reaction. By binding tightly to the enzyme's active site, they can act as potent inhibitors. The design of such molecules often involves incorporating geometric and electronic features that mimic the transition state. The constrained nature of the decahydroisoquinoline ring system could potentially be utilized to create rigid analogs that lock key functional groups into a conformation resembling a transition state, though specific examples for the 1-carboxylic acid isomer were not prominently featured in the search results.

Development of Selective Modulators for Neurological Pathways

The decahydroisoquinoline scaffold has been extensively investigated for its potential to modulate neurological pathways, particularly as antagonists of excitatory amino acid (EAA) receptors like the N-methyl-D-aspartate (NMDA) receptor. nih.govnih.gov Overactivation of these receptors is implicated in a variety of acute and chronic neurodegenerative disorders, making them important targets for therapeutic intervention. nih.gov

A significant body of research has focused on decahydroisoquinoline-3-carboxylic acid derivatives, which have been identified as potent and selective NMDA receptor antagonists. nih.govacs.org For example, a series of 6-substituted decahydroisoquinoline-3-carboxylic acids were synthesized and evaluated for their ability to antagonize NMDA, AMPA, and kainate receptors. nih.gov Two compounds from this series, a phosphonate (B1237965) and a tetrazole-substituted amino acid, were identified as potent and selective NMDA receptor antagonists with good in vivo activity after systemic administration. nih.gov The structure-activity relationship (SAR) studies of these compounds revealed specific stereochemical requirements for high affinity at the NMDA receptor. nih.gov

While the majority of the research has concentrated on the 3-carboxylic acid isomer, some studies have included a comparison with the 1-carboxylic acid isomer. One study on 6-(tetrazolylalkyl)-substituted decahydroisoquinoline-3-carboxylic acid AMPA receptor antagonists also investigated the effect of having the carboxylic acid at the C-1 versus the C-3 position, although the primary focus remained on the C-3 derivatives which showed more promising activity as AMPA antagonists in that particular series. lookchem.com This suggests that the position of the carboxylic acid group is a critical determinant of activity and selectivity towards different EAA receptor subtypes.

The following table summarizes the in vitro and in vivo activities of two potent decahydroisoquinoline-3-carboxylic acid-based NMDA receptor antagonists.

Compound[3H]CGS19755 Binding IC50 (nM)NMDA Antagonism (Cortical Wedge) IC50 (µM)In vivo NMDA-induced Lethality MED (mg/kg, i.p.)
31a 55 ± 140.15 ± 0.011.25
32a 856 ± 1361.39 ± 0.292.5

Data sourced from Ornstein et al., 1992. nih.gov

These findings underscore the potential of the decahydroisoquinoline scaffold in the development of selective modulators for neurological pathways, with the positioning of the carboxylic acid group playing a crucial role in determining the pharmacological profile.

High-Throughput Screening and Lead Optimization Efforts

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries to identify "hits"—molecules with activity against a specific biological target. ewadirect.comnih.gov While specific HTS campaigns exclusively focused on decahydroisoquinoline-1-carboxylic acid were not detailed in the provided search results, the principles of HTS are broadly applicable to this compound class. Libraries of diverse decahydroisoquinoline derivatives can be synthesized and screened in various biochemical or cell-based assays to identify starting points for drug discovery programs. ewadirect.comfishersci.com

Once initial hits are identified through HTS, the process of lead optimization begins. This iterative process involves the chemical modification of the hit compound to improve its potency, selectivity, and pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). nih.govpatsnap.com Key strategies in lead optimization include:

Structure-Activity Relationship (SAR) Studies: Systematically modifying different parts of the molecule to understand how structural changes affect biological activity. patsnap.com

Bioisosteric Replacement: Substituting functional groups with other groups that have similar physical or chemical properties to improve potency or reduce toxicity. researchgate.net

Structural Simplification or Elaboration: Modifying the complexity of the molecule to enhance synthetic accessibility and improve drug-like properties. nih.gov

For a scaffold like decahydroisoquinoline-1-carboxylic acid, lead optimization efforts would likely involve the synthesis and testing of analogs with substitutions at various positions on the bicyclic ring system. Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, can be employed to guide the design of new analogs with improved properties. patsnap.com The ultimate goal of lead optimization is to develop a preclinical drug candidate with a desirable balance of efficacy, safety, and pharmacokinetic characteristics. nih.govdanaher.com

Patent Landscape and Commercial Implications of Decahydroisoquinoline-based Therapeutics

The patent landscape provides valuable insights into the commercial interest and potential therapeutic applications of a particular class of compounds. biorxiv.org While a comprehensive patent landscape analysis specifically for decahydroisoquinoline-1-carboxylic acid was not available in the search results, patents for structurally related compounds highlight the intellectual property potential of this scaffold. For example, a patent has been granted for decahydroquinoline-2-carboxylic acid derivatives as potent inhibitors of angiotensin-converting enzyme (ACE), indicating their utility in treating hypertension. google.com This demonstrates that the decahydro-aza-bicyclic carboxylic acid framework is considered a novel and non-obvious chemical space worthy of patent protection.

The commercial implications for therapeutics based on the decahydroisoquinoline scaffold are significant, given the broad range of biological targets for which isoquinoline-based drugs have been developed. nih.gov The pharmaceutical industry has a substantial economic impact, with global revenues in the trillions of dollars and significant investment in research and development. ifpma.orgphrma.org The development of a novel therapeutic based on the decahydroisoquinoline-1-carboxylic acid scaffold could lead to substantial commercial success, provided it demonstrates a clear clinical benefit in an area of unmet medical need.

Future Perspectives and Interdisciplinary Research Directions

Exploration of Novel Target Interactions and Polypharmacology

The exploration of novel biological targets for derivatives of decahydro-isoquinoline-1-carboxylic acid is a promising frontier. While direct targets for this specific scaffold are still under investigation, the broader isoquinoline (B145761) and quinoline (B57606) carboxamide families have shown activity against a diverse range of proteins, suggesting a rich chemical space for discovery. Polypharmacology, the rational design of single molecules that interact with multiple targets, offers a compelling strategy to enhance therapeutic efficacy and mitigate drug resistance. nih.gov

Future research will likely focus on screening libraries of this compound analogs against panels of disease-relevant targets. Insights can be drawn from related scaffolds that have established biological activities. For instance, derivatives of the closely related 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid have been identified as inhibitors of aminopeptidase (B13392206) N/CD13, a target in cancer therapy. sigmaaldrich.com Similarly, various quinoline carboxamide derivatives have been developed as anticancer agents targeting epidermal growth factor receptor-tyrosine kinase (EGFR-TK) nih.gov, cannabinoid receptor 2 (CB2) agonists ucl.ac.beucl.ac.be, and diacylglycerol O-acyltransferase 1 (DGAT1) inhibitors for metabolic disorders. nih.govresearchgate.net By leveraging this knowledge, researchers can rationally design this compound derivatives to engage with these or other novel targets, potentially leading to multi-targeted agents with superior clinical profiles.

Compound Class Potential Biological Targets Therapeutic Area Reference
Tetrahydroisoquinoline-3-carboxylic acid derivativesAminopeptidase N/CD13Oncology sigmaaldrich.com
Quinoline-4-carbohydrazide–acrylamide hybridsEGFR-TKOncology nih.gov
Quinoline-4-carboxamide derivativesCannabinoid Receptor 2 (CB2)Inflammation, Pain ucl.ac.beucl.ac.be
Quinoline carboxylic acid derivativesDiacylglycerol O-acyltransferase 1 (DGAT1)Metabolic Disorders nih.govresearchgate.net
2-(3-chlorophenyl) quinoline-4-carboxamide derivativesCarbonic anhydrase I, Protein kinase AOncology thaiscience.info

Advanced Synthetic Technologies for Complex Analogs

Realizing the therapeutic potential of the this compound core requires the ability to generate a diverse and complex library of analogs with precise stereochemical control. Traditional synthetic methods are often insufficient for this task. The future of analog synthesis lies in advanced, stereoselective technologies that allow for the systematic modification of the scaffold to optimize biological activity and pharmacokinetic properties.

Modern synthetic strategies, already applied to the closely related tetrahydroisoquinoline-1-carboxylic acid core, provide a roadmap for this endeavor. These methods enable the creation of enantiomerically pure compounds, which is critical as different stereoisomers can have vastly different biological effects. mdpi.com Key technologies include multicomponent reactions and novel cyclization strategies that build the core structure with high efficiency and stereocontrol.

Synthetic Technology Description Application/Advantage Reference
Petasis Reaction A three-component reaction between an amine, a carbonyl compound, and a vinyl- or aryl-boronic acid.Convenient and simple method for synthesizing the amino acid portion of the scaffold, which can then be cyclized. researchgate.net mdpi.comresearchgate.net
Pomeranz–Fritsch–Bobbitt Cyclization A classic method for synthesizing the tetrahydroisoquinoline core from aminoacetaldehyde acetals.When coupled with the Petasis reaction, it provides a powerful sequence for creating stereochemically defined tetrahydroisoquinoline-1-carboxylic acids. mdpi.comresearchgate.net mdpi.comresearchgate.net
Ugi Reaction A four-component reaction involving a carboxylic acid, an amine, a carbonyl compound, and an isocyanide.Allows for the rapid generation of a diverse range of N-acylamino acid amides, which can serve as precursors to complex isoquinoline derivatives. researchgate.net researchgate.net

By adapting these and other advanced synthetic methods, chemists can efficiently produce libraries of this compound analogs with varied substituents and controlled stereochemistry, providing a robust platform for structure-activity relationship (SAR) studies.

Integration of Artificial Intelligence and Machine Learning in Drug Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design of novel drugs based on the this compound scaffold. nih.govspringernature.com These computational tools can dramatically accelerate the drug discovery process by predicting molecular properties, generating novel chemical structures, and identifying the most promising candidates for synthesis and testing. mdpi.com

Furthermore, ML models can be trained to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of these virtual compounds. researchgate.net By forecasting potential liabilities such as poor solubility or off-target toxicity before a compound is ever synthesized, AI can help prioritize resources toward candidates with the highest probability of success. nih.gov This in silico screening process, combining generative design with predictive analytics, creates a powerful workflow to efficiently identify high-quality lead compounds for further development. frontiersin.org

Clinical Translation Potential and Preclinical Development Strategies

Translating a promising this compound derivative from a laboratory discovery into a clinical candidate requires a rigorous and well-defined preclinical development strategy. nih.gov This phase is designed to identify and mitigate risks before initiating human trials, focusing on pharmacology, pharmacokinetics, and toxicology. researchgate.netnih.gov

The first step in a preclinical program is a thorough physicochemical characterization of the lead candidate to assess properties like solubility and stability, which are critical for developing a suitable formulation for animal and, eventually, human administration. americanpharmaceuticalreview.com Concurrently, in vivo studies in animal models are conducted to establish proof-of-concept for efficacy and to understand the compound's ADME profile, including its half-life, distribution in the body, and metabolic pathways. nih.gov

A critical component of preclinical development is the comprehensive safety and toxicology evaluation conducted under Good Laboratory Practice (GLP) standards. nih.gov These studies assess the potential for adverse effects in various organ systems and determine a safe starting dose for Phase 1 clinical trials. Throughout this process, chemists must also develop a scalable and cost-effective synthesis for the active pharmaceutical ingredient (API) to ensure a sufficient supply of high-quality material. nih.gov The culmination of these activities is the compilation of a detailed data package for an Investigational New Drug (IND) application, which is submitted to regulatory authorities for permission to begin clinical testing in humans. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Decahydro-isoquinoline-1-carboxylic acid, and how can their efficiency be optimized?

  • Methodological Answer : Synthesis typically involves hydrogenation of isoquinoline derivatives followed by carboxylation. Efficiency can be optimized by varying catalysts (e.g., Pd/C or Raney Ni for hydrogenation), solvent systems (polar aprotic solvents for carboxylation), and reaction temperatures. Characterization via [1]H/[13]C NMR and HPLC purity analysis is critical to confirm yield and stereochemical integrity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while NMR (1D and 2D experiments) resolves stereochemistry. Infrared spectroscopy (IR) identifies carboxyl and amine functional groups. Cross-validate results with X-ray crystallography if crystalline derivatives are obtainable .

Q. How does pH affect the stability of this compound in aqueous solutions?

  • Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 3–9) at 25°C and 40°C. Monitor degradation via HPLC-UV and LC-MS. Use Arrhenius kinetics to model shelf-life under varying conditions .

Advanced Research Questions

Q. What computational strategies can predict this compound’s binding affinity to biological targets?

  • Methodological Answer : Employ molecular docking (AutoDock Vina, Schrödinger Suite) and molecular dynamics simulations (AMBER/GROMACS) to model interactions. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for empirical binding constants .

Q. How can contradictory data on the compound’s metabolic pathways be resolved?

  • Methodological Answer : Replicate studies using standardized in vitro models (e.g., hepatocyte assays) and cross-species comparisons. Apply metabolomics (LC-HRMS) to identify species-specific metabolites. Evaluate enzyme kinetics (Km/Vmax) to isolate pathway variations .

Q. What experimental designs minimize stereochemical heterogeneity during synthesis?

  • Methodological Answer : Use asymmetric catalysis (e.g., chiral ligands in hydrogenation) and monitor enantiomeric excess (EE) via chiral HPLC or capillary electrophoresis. Optimize reaction conditions (temperature, pressure) using design-of-experiments (DoE) frameworks .

Q. How do solvent polarity and proticity influence the compound’s conformational dynamics?

  • Methodological Answer : Perform variable-temperature NMR in solvents like DMSO-d6, CDCl3, and D2O. Analyze coupling constants and NOESY spectra to map solvent-dependent conformational equilibria. Complement with DFT calculations (Gaussian) to model solvation effects .

Methodological Frameworks for Rigorous Inquiry

  • Hypothesis Testing : Align experiments with hypotheses derived from literature gaps (e.g., "Does this compound inhibit enzyme X via competitive or allosteric mechanisms?"). Use kinetic assays and structural analysis to test competing models .
  • Data Contradiction Analysis : Apply triangulation by combining orthogonal techniques (e.g., spectroscopic, computational, and biochemical assays). Replicate experiments under controlled conditions and review procedural variables (e.g., reagent purity, instrument calibration) .
  • Ethical and Reproducibility Standards : Document protocols in line with the Beilstein Journal’s guidelines, including raw data deposition and detailed supplementary materials. Address ethical considerations in biological studies via institutional review .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.